4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of the m-tolyl group adds to the compound’s chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-m-tolyl-5-arylidene-2,4-thiazolidinediones: These compounds also contain the m-tolyl group and have been studied for their antidiabetic activity.
1,3,4-oxadiazole derivatives: These compounds share structural similarities with triazoles and have been investigated for their antifungal and antibacterial activities.
Uniqueness
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential therapeutic applications, setting it apart from other similar compounds .
Properties
CAS No. |
62538-00-5 |
---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-triazole |
InChI |
InChI=1S/C12H11N5/c1-9-3-2-4-10(5-9)11-6-13-16-12(11)17-7-14-15-8-17/h2-8H,1H3,(H,13,16) |
InChI Key |
UJXOYDVWZGLUOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(NN=C2)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.